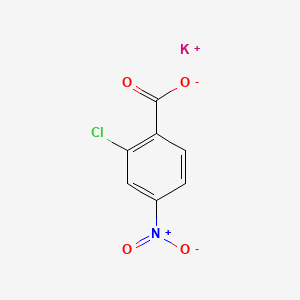
Potassium 2-chloro-4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 2-chloro-4-nitrobenzoate is a chemical compound with the molecular formula C7H3ClKNO4. It is the potassium salt of 2-chloro-4-nitrobenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium 2-chloro-4-nitrobenzoate can be synthesized through the neutralization of 2-chloro-4-nitrobenzoic acid with potassium hydroxide. The reaction typically involves dissolving 2-chloro-4-nitrobenzoic acid in a suitable solvent, such as water or ethanol, and then adding an equimolar amount of potassium hydroxide. The mixture is stirred until the reaction is complete, and the product is then isolated by filtration and dried .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified through crystallization or other suitable methods to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 2-chloro-4-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, or iron powder in acidic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzoates, depending on the nucleophile used.
Reduction Reactions: The major product is 2-chloro-4-aminobenzoate.
Applications De Recherche Scientifique
Potassium 2-chloro-4-nitrobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme activities and other biological processes.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of potassium 2-chloro-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The chlorine atom can also participate in substitution reactions, modifying the activity of enzymes and other proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-nitrobenzoic acid: The parent acid of potassium 2-chloro-4-nitrobenzoate.
2-Chloro-4-fluoro-5-nitrobenzoic acid: A similar compound with a fluorine atom instead of a nitro group.
2-Chloro-4-aminobenzoic acid: The reduction product of 2-chloro-4-nitrobenzoic acid
Uniqueness
This compound is unique due to its potassium salt form, which enhances its solubility in water and other polar solvents. This property makes it more versatile for use in various chemical reactions and industrial applications compared to its parent acid and other similar compounds .
Propriétés
Numéro CAS |
59639-91-7 |
|---|---|
Formule moléculaire |
C7H3ClKNO4 |
Poids moléculaire |
239.65 g/mol |
Nom IUPAC |
potassium;2-chloro-4-nitrobenzoate |
InChI |
InChI=1S/C7H4ClNO4.K/c8-6-3-4(9(12)13)1-2-5(6)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1 |
Clé InChI |
RFOMKRIDPCCWRA-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,7,8,9-Tetrahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline hydrochloride](/img/structure/B14064979.png)











